molecular formula C14H18N4O B5881149 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

Cat. No. B5881149
M. Wt: 258.32 g/mol
InChI Key: OJBFCVKXGBGECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has been widely studied for its potential applications in medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone in lab experiments is its wide range of pharmacological activities. It can be used to study the mechanisms of cancer cell growth, inflammation, and microbial infection. However, one of the limitations is its potential toxicity. Care must be taken when handling the compound to avoid exposure.

Future Directions

There are many potential future directions for research on 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone. One area of research could focus on its potential for drug development. Its unique structure and properties make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and microbial infections. Another area of research could focus on its mechanism of action. Further studies are needed to fully understand how the compound works at the molecular level. Finally, future research could focus on developing new synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzamide and piperonal in the presence of potassium hydroxide. The resulting product is then reduced with sodium borohydride to obtain the final compound. This method has been optimized to produce high yields of pure 3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone.

Scientific Research Applications

3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its unique structure and properties make it a promising candidate for drug development.

properties

IUPAC Name

3-amino-2-(piperidin-1-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-18-13(10-17-8-4-1-5-9-17)16-12-7-3-2-6-11(12)14(18)19/h2-3,6-7H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBFCVKXGBGECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

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